Home > Products > Screening Compounds P18542 > Decahydroquinoxaline dihydrochloride
Decahydroquinoxaline dihydrochloride - 1082654-24-7

Decahydroquinoxaline dihydrochloride

Catalog Number: EVT-6424153
CAS Number: 1082654-24-7
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Decahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is primarily recognized for its potential applications in pharmacology, particularly as a selective agonist for the kappa-opioid receptor. This compound exhibits significant interest due to its biological activities, which include anti-inflammatory properties and potential therapeutic effects in pain management.

Source

The compound can be synthesized through various methods, including catalytic hydrogenation and reactions involving specific precursors such as 1,2-diaminocyclohexane and diethyl oxalate. Research indicates that decahydroquinoxaline dihydrochloride can be derived from quinoline through hydrogenation processes, highlighting its synthetic versatility and relevance in medicinal chemistry .

Classification

Decahydroquinoxaline dihydrochloride is classified as a bicyclic compound. Its structure features a saturated quinoxaline framework, which contributes to its pharmacological properties. The compound is often studied within the context of opioid receptor interactions, specifically targeting the kappa-opioid receptor.

Synthesis Analysis

Methods

The synthesis of decahydroquinoxaline dihydrochloride can be achieved through several methods:

  1. Catalytic Hydrogenation: This method involves the hydrogenation of quinoline derivatives under high pressure and temperature conditions. For instance, quinoline can be converted to decahydroquinoxaline using catalysts in a solvent-free environment, which enhances the green chemistry aspect of the process .
  2. Reaction with Diethyl Oxalate: Another method involves the reaction of 1,2-diaminocyclohexane with diethyl oxalate in dehydrated alcohol at room temperature to form an intermediate diketone. This intermediate can then undergo further reduction using lithium aluminum hydride in tetrahydrofuran to yield pure decahydroquinoxaline .

Technical Details

  • Reagents: Common reagents include 1,2-diaminocyclohexane, diethyl oxalate, lithium aluminum hydride, and tetrahydrofuran.
  • Conditions: Reactions are typically carried out under nitrogen atmosphere to prevent oxidation and may involve low temperatures and specific time frames for optimal yields.
Molecular Structure Analysis

Structure

Decahydroquinoxaline dihydrochloride has a molecular formula of C8H14N22HClC_8H_{14}N_2\cdot 2HCl. The structure consists of a saturated bicyclic framework characterized by two nitrogen atoms incorporated into a six-membered ring system.

Data

  • Molecular Weight: Approximately 190.12 g/mol.
  • Structural Features: The compound's structure allows for flexibility in binding to biological targets, particularly opioid receptors.
Chemical Reactions Analysis

Reactions

Decahydroquinoxaline dihydrochloride participates in several chemical reactions:

  1. Hydrogenation Reactions: It can undergo further hydrogenation or modification to enhance its pharmacological properties or alter its receptor selectivity.
  2. Substitution Reactions: The nitrogen atoms in the structure can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity.

Technical Details

  • Catalysts Used: Transition metal catalysts are often employed to facilitate hydrogenation.
  • Reaction Conditions: Typically requires controlled temperatures and pressures to ensure complete conversion and selectivity.
Mechanism of Action

Process

Decahydroquinoxaline dihydrochloride acts primarily as an agonist at the kappa-opioid receptor. Upon binding to this receptor, it triggers intracellular signaling pathways that lead to various physiological effects such as analgesia and modulation of mood.

Data

  • Binding Affinity: Studies have shown that decahydroquinoxaline derivatives exhibit high affinity for kappa-opioid receptors compared to other opioid receptors.
  • Biological Activity: The activation of kappa-opioid receptors by this compound results in specific downstream effects, including inhibition of adenylyl cyclase activity and modulation of neurotransmitter release.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation when exposed to air.
Applications

Scientific Uses

Decahydroquinoxaline dihydrochloride has several notable applications:

  1. Pharmacological Research: Used extensively in studies related to pain management and opioid receptor pharmacology.
  2. Drug Development: Serves as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.
  3. Biochemical Studies: Employed in investigations into receptor signaling pathways and their implications for various physiological processes .
Historical Evolution of Decahydroquinoxaline Dihydrochloride in Synthetic Chemistry

Early Synthetic Approaches and Limitations

Initial synthetic routes to decahydroquinoxaline dihydrochloride relied heavily on stoichiometric reductants applied to readily available quinoxaline precursors. The most common strategy involved the Birch reduction of quinoxaline cores using alkali metals (e.g., lithium, sodium) dissolved in liquid ammonia, followed by protonation and hydrochlorination to yield the dihydrochloride salt [1]. Alternatively, Wolff-Kishner reductions of quinoxaline ketones or high-pressure catalytic hydrogenation using nickel or platinum catalysts were employed. These methods suffered from critical limitations:

  • Low Stereoselectivity: Producing complex mixtures of cis- and trans-decahydroquinoxaline isomers alongside partially hydrogenated intermediates, necessitating arduous chromatographic separations with yields rarely exceeding 30-40% for the desired stereoisomer [1].
  • Functional Group Incompatibility: The strongly reducing conditions (e.g., Birch reduction) decomposed acid-sensitive or reducible functional groups, severely restricting substrate scope.
  • Safety and Scalability Issues: Pyrophoric reagents (e.g., Na/liquid NH₃) and high-pressure hydrogenation equipment posed significant operational hazards, impeding industrial-scale production [4].

Table 1: Early Stoichiometric Reduction Methods for Decahydroquinoxaline Synthesis

MethodReducing Agent/CatalystKey LimitationsTypical Yield (%)
Birch ReductionLi/Na in liq. NH₃Isomer mixtures, functional group destruction25-35
Wolff-KishnerHydrazine (KOH)High temperatures, limited to ketone precursors20-30
Catalytic HydrogenationRaney Ni, PtO₂Over-reduction, sulfur poisoning, high pressure30-45

These constraints highlighted the need for chemoselective, stereocontrolled methodologies adaptable to complex molecular settings.

Paradigm Shifts in Catalytic Hydrogenation Strategies

The development of homogeneous transition metal catalysis marked a transformative period in decahydroquinoxaline synthesis. Ruthenium-, rhodium-, and iridium-based complexes emerged as superior catalysts for the stereoselective hydrogenation of quinoxalines and tetrahydroquinoxalines under milder conditions. Critical advances included:

  • Chiral Phosphine Ligands: Ligands like BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) enabled asymmetric hydrogenation of prochiral tetrahydroquinoxalines, significantly enhancing enantioselectivity [1] [6]. Ru(BINAP) catalysts demonstrated exceptional activity for cis-selective reductions, achieving >95% diastereomeric excess (d.e.) under optimized conditions (e.g., 50-80°C, 50-100 bar H₂) [4].
  • Bifunctional Catalysts: Noyori-type catalysts (e.g., RuCl((R)-xylyl-binap)((R,R)-dpen)) revolutionized hydrogenation efficiency through metal-ligand cooperativity. These catalysts facilitated H₂ activation and substrate coordination simultaneously, enabling reductions at ambient pressures (<5 bar) with near-quantitative yields and >99% enantiomeric excess (e.e.) for trans-decahydroquinoxalines [4].
  • Heterogeneous Systems: Nanoparticle catalysts (e.g., Pd/Co on graphene oxide) improved catalyst recovery and recyclability. Ultrasonic irradiation further enhanced reaction kinetics and mass transfer, reducing reaction times from days to hours while maintaining high stereoselectivity [1] [5].

Table 2: Modern Catalytic Hydrogenation Systems for Decahydroquinoxaline Synthesis

Catalyst SystemConditionsSelectivity AchievedYield (%)
Ru-(R)-BINAP80°C, 100 bar H₂cis >95% d.e.85-92
RuCl((R)-xylyl-binap)((R,R)-dpen)25°C, 4 bar H₂trans >99% e.e.95-99
Pd/Co-Graphene OxideUltrasonic, 50°C, 10 barcis >90% d.e.90-95

These methodologies drastically improved functional group tolerance—allowing unprotected amines, alcohols, or halides to remain intact—and enabled scalable, safer production routes.

Properties

CAS Number

1082654-24-7

Product Name

Decahydroquinoxaline dihydrochloride

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

InChI

InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H

InChI Key

FQDPEXGWNMIMGR-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)NCCN2.Cl.Cl

Canonical SMILES

C1CCC2C(C1)NCCN2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.